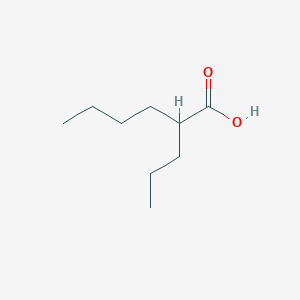
2-Propylhexanoic acid
Übersicht
Beschreibung
2-Propylhexanoic acid, also known as 2-ethylhexanoic acid, is a carboxylic acid with a branched-chain alkyl group. It is a derivative of hexanoic acid with an ethyl substituent at the second carbon atom. This compound is of significant industrial importance as it is a key intermediate in the synthesis of various plasticizers, lubricants, and other chemical products. The oxidation of 2-ethylhexanal, a related aldehyde, results in the formation of 2-ethylhexanoic acid as the main product, indicating its relevance in oxidation reactions .
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates, has been achieved through a Heck coupling strategy. This method involves the coupling of ethyl 3-bromo-2-acetoxyacrylate with aryl vinyl ketals or allylic alcohols, yielding high product yields of 70-90%. Although this synthesis does not directly pertain to 2-propylhexanoic acid, it demonstrates the potential for synthesizing branched-chain carboxylic acids using advanced organic synthesis techniques .
Molecular Structure Analysis
The molecular structure of 2-propylhexanoic acid consists of a seven-carbon chain with a propyl group at the second carbon and a terminal carboxylic acid group. The structure is significant for its branching, which influences its physical and chemical properties, as well as its reactivity in biological systems and industrial applications.
Chemical Reactions Analysis
The chemical reactivity of 2-propylhexanoic acid can be inferred from studies on similar compounds. For instance, the enzymatic reaction catalyzed by C-C hydrolase BphD involves the processing of a reduced substrate analogue to benzaldehyde, which suggests that 2-propylhexanoic acid could potentially undergo similar biotransformations. The study of para-substituted 2-hydroxy-6-keto-6-phenylhexa-2,4-dienoic acid substrates against BphD enzyme also provides insights into the types of chemical reactions that carboxylic acids with similar structures might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-propylhexanoic acid are not directly discussed in the provided papers. However, the liquid phase oxidation of 2-ethylhexanal to 2-ethylhexanoic acid provides some insight into the reactivity of the compound. The oxidation process is temperature-dependent and yields the acid with a maximum selectivity of 71.4%. This suggests that 2-propylhexanoic acid is stable under certain conditions and can be synthesized with high selectivity . Additionally, the use of 2-propanol in the mobile phase for the analysis of CLA isomers by silver ion-HPLC indicates that small alcohols like 2-propanol can be used to improve the efficiency of analytical methods, which may be relevant for the analysis of 2-propylhexanoic acid and its isomers .
Relevant Case Studies
While the provided papers do not contain direct case studies on 2-propylhexanoic acid, the oncogenicity testing of 2-ethylhexanol in rats and mice provides a related case study. 2-Ethylhexanol is a precursor to 2-ethylhexanoic acid, and its study revealed that it is not oncogenic in rats but showed weak adverse trends in hepatocellular carcinoma incidence in mice at high dose levels. This suggests that the toxicity and potential health effects of 2-propylhexanoic acid and its precursors should be carefully considered in their industrial and biological applications .
Wissenschaftliche Forschungsanwendungen
2-Propylhexanoic acid, also known as 4-Octanecarboxylic acid , is a chemical compound with the molecular formula C9H18O2 . While specific applications in scientific research are not readily available, here are some general uses and areas where it might be applied:
-
Analytical Testing in Food and Beverage Sector : 2-Propylhexanoic acid can be used as a reference standard for analytical testing within the food and beverage sector . This involves using the compound to ensure the accuracy and reliability of instruments used for testing other substances.
-
Pharmaceutical Industry : 2-Propylhexanoic acid is mentioned as an impurity found in valproic acid , which is a medication primarily used to treat epilepsy and bipolar disorder. In this context, it might be used in the process of synthesizing valproic acid or in the quality control and testing of the medication.
-
Chemical Research : Given its chemical properties, 2-Propylhexanoic acid could potentially be used in various areas of chemical research, such as organic synthesis, material science, or biochemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-propylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXRWNDOEKHFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875838 | |
| Record name | HEXANOIC ACID, 2-PROPYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylhexanoic acid | |
CAS RN |
3274-28-0 | |
| Record name | 2-Propylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXANOIC ACID, 2-PROPYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPYLHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5671E148V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






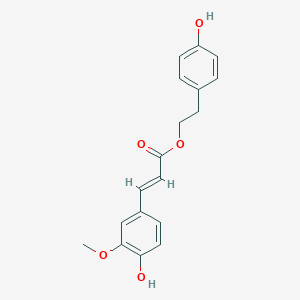
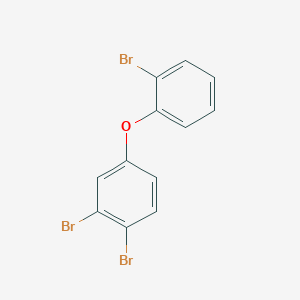

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

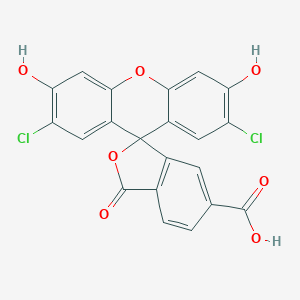
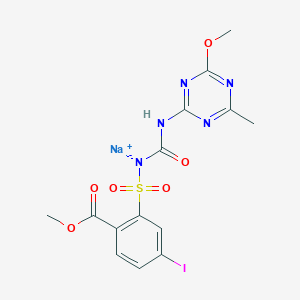
![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

